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Compound of Interest

Compound Name:
Methyl 2-(4-

formylphenoxy)acetate

Cat. No.: B1361890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Methyl 2-(4-
formylphenoxy)acetate and its key analogs: Ethyl 2-(4-formylphenoxy)acetate, 2-(4-

formylphenoxy)acetic acid, and Methyl 2-(4-acetylphenoxy)acetate. The information presented

is intended to aid in the identification, characterization, and quality control of these compounds

in a research and development setting. All data is supported by experimental protocols for

reproducibility.

Structural Overview
The compounds discussed in this guide share a common phenoxyacetate core, with variations

in the ester group and the para-substituent on the benzene ring. These structural modifications

lead to distinct spectroscopic signatures, which are detailed below.
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Caption: Structural relationships between Methyl 2-(4-formylphenoxy)acetate and its

analogs.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Methyl 2-(4-
formylphenoxy)acetate and its analogs.

¹H NMR Data (Chemical Shifts in ppm)
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Comp
ound
Name

Solven
t

Ar-H
(formyl
/acetyl
side)

Ar-H
(ether
side)

-OCH₂-
-CH₃
(ester)

-
CH₂CH
₃

(ester)

-CHO /
-
COCH₃

-COOH

Methyl

2-(4-

formylp

henoxy)

acetate

CDCl₃

~7.85

(d,

J=8.8

Hz)

~6.98

(d,

J=8.8

Hz)

~4.69

(s)

~3.81

(s)
-

~9.88

(s)
-

Ethyl 2-

(4-

formylp

henoxy)

acetate

CDCl₃

7.84 (d,

J=8.7

Hz)

6.97 (d,

J=8.7

Hz)

4.65 (s) -

1.29 (t,

J=7.1

Hz),

4.26 (q,

J=7.1

Hz)

9.88 (s) -

2-(4-

formylp

henoxy)

acetic

acid

DMSO-

d₆

7.83 (d,

J=8.7

Hz)

7.08 (d,

J=8.7

Hz)

4.80 (s) - - 9.85 (s)
13.15

(br s)

Methyl

2-(4-

acetylp

henoxy)

acetate

CDCl₃

7.95 (d,

J=8.9

Hz)

6.93 (d,

J=8.9

Hz)

4.66 (s) 3.80 (s) - 2.57 (s) -

¹³C NMR Data (Chemical Shifts in ppm)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1361890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comp
ound
Name

Solven
t

C=O
(ester)

C=O
(formyl
/acetyl
)

Ar-C
(formyl
/acetyl
side)

Ar-C
(ether
side)

-OCH₂-

-OCH₃
/ -
OCH₂C
H₃

-CH₃
(acetyl
)

Methyl

2-(4-

formylp

henoxy)

acetate

CDCl₃ ~168.8 ~190.7
~131.9,

~130.3

~163.2,

~114.9
~65.2 ~52.3 -

Ethyl 2-

(4-

formylp

henoxy)

acetate

CDCl₃ 168.4 190.7
131.9,

130.3

163.2,

114.9
65.3

61.6,

14.1
-

2-(4-

formylp

henoxy)

acetic

acid

DMSO-

d₆
169.8 191.3

131.6,

130.5

163.5,

115.3
65.0 - -

Methyl

2-(4-

acetylp

henoxy)

acetate

CDCl₃ 168.9 196.7
131.8,

130.6

162.7,

114.2
65.2 52.3 26.5

IR Data (Key Peaks in cm⁻¹)
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Compound
Name

C=O (ester)
C=O
(formyl/acetyl)

C-O (ether) Ar-H

Methyl 2-(4-

formylphenoxy)a

cetate

~1760, ~1735 ~1695 ~1240, ~1050 ~3070, ~830

Ethyl 2-(4-

formylphenoxy)a

cetate

1755, 1730 1698 1245, 1045 3075, 835

2-(4-

formylphenoxy)a

cetic acid

1740 (broad) 1685 1230, 1060 3050, 825

Methyl 2-(4-

acetylphenoxy)a

cetate

1758 1680 1250, 1055 3060, 830

Mass Spectrometry Data (m/z)
Compound Name Ionization Mode [M]⁺ / [M+H]⁺ Key Fragment Ions

Methyl 2-(4-

formylphenoxy)acetat

e

ESI+ 195.06 163, 135, 121

Ethyl 2-(4-

formylphenoxy)acetat

e

ESI+ 209.08 181, 163, 135, 121

2-(4-

formylphenoxy)acetic

acid

ESI- 179.03 135, 121

Methyl 2-(4-

acetylphenoxy)acetate
ESI+ 209.08 194, 163, 151, 121

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of the compounds

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or

tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A

proton-decoupled sequence is typically used. Due to the lower natural abundance and

sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

(2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the material is placed directly on

the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good

contact between the sample and the crystal by applying gentle pressure with the built-in

clamp.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32

scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background

spectrum of the clean ATR crystal should be recorded prior to the sample analysis and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilute an aliquot of this stock

solution to a final concentration of 1-10 µg/mL with the same solvent, adding 0.1% formic

acid for positive ion mode (ESI+) or 0.1% ammonium hydroxide for negative ion mode (ESI-)

to promote ionization.
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Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source

of the mass spectrometer via direct infusion or through a liquid chromatography system.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The source

parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature)

should be optimized for the specific compound to achieve maximum sensitivity and stable

ionization. For fragmentation analysis (MS/MS), the parent ion of interest is isolated and

fragmented in the collision cell, and the resulting product ion spectrum is recorded.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the logical workflow for the characterization of these

compounds and a conceptual signaling pathway where such molecules might be investigated

as ligands for a hypothetical receptor.

Experimental Workflow
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Caption: A typical experimental workflow for the spectroscopic characterization of synthesized

organic compounds.
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Caption: A generalized signaling pathway where phenoxyacetate analogs could be investigated

as potential ligands.
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[https://www.benchchem.com/product/b1361890#spectroscopic-comparison-of-methyl-2-4-
formylphenoxy-acetate-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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